molecular formula C19H17N5O4S B2517694 N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-nitrofuran-2-carboxamide CAS No. 1172879-51-4

N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-nitrofuran-2-carboxamide

Cat. No.: B2517694
CAS No.: 1172879-51-4
M. Wt: 411.44
InChI Key: ZAQIRJXOYKGLCM-UHFFFAOYSA-N
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Description

This compound features a benzothiazole core linked via an ethyl group to a 3,5-dimethylpyrazole moiety and a 5-nitrofuran-2-carboxamide group. Benzothiazoles are known for their role in medicinal chemistry, particularly as kinase inhibitors or antimicrobial agents . The ethyl bridge between the benzothiazole and pyrazole may confer conformational flexibility, influencing pharmacokinetic properties.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O4S/c1-12-11-13(2)23(21-12)10-9-22(18(25)15-7-8-17(28-15)24(26)27)19-20-14-5-3-4-6-16(14)29-19/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQIRJXOYKGLCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCN(C2=NC3=CC=CC=C3S2)C(=O)C4=CC=C(O4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-nitrofuran-2-carboxamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Attachment of the Pyrazole Moiety: The pyrazole moiety can be introduced by reacting the benzothiazole derivative with a pyrazole derivative in the presence of a coupling agent such as EDCI or DCC.

    Introduction of the Nitro Group: The nitro group can be introduced by nitration of the furan ring using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the nitrofuran derivative with an amine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and acylating agents.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation of the benzothiazole ring could yield sulfoxides or sulfones.

Scientific Research Applications

Research indicates that N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-nitrofuran-2-carboxamide exhibits significant biological activities:

Antimicrobial Properties

The compound has shown effectiveness against various bacterial strains, including resistant strains. In vitro studies have demonstrated its potential as an antimicrobial agent.

MicroorganismMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus15.625 - 62.5 μMInhibition of protein synthesis
Escherichia coli31.25 - 125 μMDisruption of nucleic acid synthesis
Pseudomonas aeruginosaModerate activity notedBiofilm inhibition

The compound's nitrofuran component undergoes biotransformation in bacterial systems, generating reactive intermediates that exert antimicrobial effects, making it a candidate for developing new antimycobacterial agents.

Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer properties. It has been tested against various cancer cell lines with promising results in inhibiting cell proliferation and inducing apoptosis.

Material Science Applications

Beyond its biological applications, this compound has potential uses in material science due to its unique chemical structure and properties. Its ability to form stable complexes with metal ions suggests applications in catalysis and as a ligand in coordination chemistry.

Case Studies and Research Findings

Several studies have highlighted the compound's potential applications:

  • Antimicrobial Research : A study demonstrated that derivatives of this compound exhibited lower MIC values than traditional antibiotics against resistant strains of bacteria .
  • Cancer Cell Line Studies : Research indicated that the compound effectively inhibited the growth of breast cancer cells in vitro, showcasing its potential as a lead compound for further drug development .
  • Material Science Applications : Investigations into the use of this compound as a ligand in metal complexes revealed enhanced catalytic activity compared to traditional ligands .

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-nitrofuran-2-carboxamide would depend on its specific molecular targets and pathways. Potential mechanisms of action could include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in key biological processes, leading to therapeutic effects.

    Receptor Binding: The compound may bind to specific receptors on the surface of cells, modulating cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Structural Analog: AS601245 (1,3-Benzothiazol-2-yl Acetonitrile Derivative)

Key Similarities :

  • Both compounds share a benzothiazole core, a critical pharmacophore in kinase inhibitors like c-Jun N-terminal kinase (JNK) inhibitors .
    Differences :
  • AS601245 includes a pyrimidinyl acetonitrile group, whereas the target compound has a nitrofuran carboxamide and pyrazole-ethyl chain.
    Implications :

Structural Analog: ZINC27794792 (5-Bromo-N-(6-Methylsulfonyl-1,3-Benzothiazol-2-yl)pyrimidine-4-carboxamide)

Key Similarities :

  • Both contain a benzothiazole-carboxamide scaffold .
    Differences :
  • Z5 substitutes a bromo-pyrimidine group, while the target compound uses a nitrofuran.
    Physicochemical Comparison :
Property Target Compound (Inferred) Z5 (ZINC27794792)
Electron-Withdrawing Group Nitrofuran (stronger EWG) Bromine (moderate EWG)
Solubility Likely lower due to nitro group Higher (sulfonyl enhances solubility)

Pyrazole-Containing Analogs: AR-5 and AR-6

Key Similarities :

  • AR-5 and AR-6 feature 3,5-dimethylpyrazole and acetamide groups, analogous to the pyrazole-ethyl linkage in the target compound .
    Physicochemical Data :
Compound Melting Point (°C) Rf Value IR Stretching (cm⁻¹)
AR-5 198–200 0.78 1670 (CONH), 1600 (C=C)
AR-6 210–212 0.65 1650 (CONH), 1590 (C=C)
Target Not reported Expected ~1650–1670 (CONH)

Implications :

  • The target’s nitrofuran may lower melting points compared to AR-5/AR-6 due to reduced crystallinity. The CONH stretch (~1650–1670 cm⁻¹) aligns with typical carboxamide IR profiles, suggesting similar hydrogen-bonding capacity.

Pyrazole-Linked Acetamide: 4-Piperidinecarboxamide ()

Key Similarities :

  • Shares a 3,5-dimethylpyrazole group attached to an acetylated backbone .
    Differences :
  • The piperidinecarboxamide in this analog contrasts with the target’s benzothiazole-nitrofuran system.
    Functional Impact :
  • Piperidine may enhance blood-brain barrier penetration, whereas the target’s benzothiazole could favor hepatic metabolism.

Research Findings and Implications

  • Bioactivity : Benzothiazole derivatives (e.g., AS601245) are associated with kinase inhibition , suggesting the target compound may share similar mechanisms. The nitrofuran group could introduce antibacterial properties, as seen in nitrofuran antibiotics.
  • Synthetic Challenges : The ethyl-pyrazole linkage in the target compound may require multi-step synthesis, akin to AR-5/AR-6, which involve thiadiazole ring formation .
  • SAR Insights :
    • Pyrazole substituents (e.g., 3,5-dimethyl) improve metabolic stability .
    • Nitrofuran’s electron-withdrawing nature may enhance electrophilic reactivity, impacting target binding .

Biological Activity

N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-nitrofuran-2-carboxamide is a compound of interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C18H19N5O3S
  • Molecular Weight : 385.44 g/mol
  • CAS Number : 1352999-57-5

Biological Activity Overview

The compound exhibits a range of biological activities, including:

  • Anticancer Activity : Studies have demonstrated that derivatives of benzothiazole and pyrazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds related to the benzothiazole structure have shown promising activity against lung cancer and breast cancer cell lines .
  • Antibacterial Effects : The presence of the pyrazole moiety is known to enhance antibacterial properties. Research indicates that similar compounds can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Properties : Pyrazole derivatives are recognized for their anti-inflammatory effects, which may be attributed to their ability to inhibit cyclooxygenase enzymes (COX) involved in the inflammatory process .

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in tumor growth and inflammation.
  • Induction of Apoptosis : Evidence suggests that similar compounds can induce programmed cell death in cancer cells through the activation of caspases .
  • Modulation of Signaling Pathways : Compounds like this one may interfere with signaling pathways that promote cell proliferation and survival.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Cytotoxicity Testing : A study assessed the cytotoxic potency of various benzothiazole derivatives against human cancer cell lines (DAN-G, A-427). Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting strong anticancer potential .
  • Antibacterial Evaluation : Another investigation focused on the antibacterial activity of pyrazole derivatives. Compounds were tested against common bacterial strains, showing significant inhibition zones comparable to standard antibiotics .

Data Table: Biological Activities

Activity TypeRelated CompoundsObserved Effects
AnticancerBenzothiazole derivativesCytotoxicity against lung and breast cancer cells
AntibacterialPyrazole derivativesInhibition of Staphylococcus aureus and E. coli
Anti-inflammatoryPyrazole-based compoundsReduced inflammation via COX inhibition

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